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htrP protein

Riboflavin biosynthesis Enzyme kinetics Comparative biochemistry

Researchers requiring authentic E. coli DHBP synthase for HTS assay development or riboflavin pathway engineering often face confounding kinetic data from heterologous orthologs. The native htrP protein (CAS 143242-07-3) eliminates this variable, providing a validated benchmark (kcat ≈ 0.66 min⁻¹) for endpoint or coupled-enzyme assays in 384/1536-well formats. - Species-authentic kinetics: 4.2-fold growth advantage over V. cholerae ortholog at 42°C ensures screening hit confirmation relevance. - Defined assay parameters: Specific activity of 28.3 nmol min⁻¹ mg⁻¹ enables direct HTS protocol transfer. - Dual riboswitch integrity: Preserves native transcriptional-translational FMN regulation for in vitro pathway reconstitution.

Molecular Formula C65H85N17O12
Molecular Weight 0
CAS No. 143242-07-3
Cat. No. B1177579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehtrP protein
CAS143242-07-3
SynonymshtrP protein
Molecular FormulaC65H85N17O12
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.05 mg / 0.1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

htrP Protein Identity & Procurement Guide


The compound designated htrP protein (CAS 143242-07-3) corresponds to the Escherichia coli enzyme 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBP synthase), encoded by the ribB gene [1]. This enzyme catalyzes the conversion of D-ribulose 5-phosphate to formate and 3,4-dihydroxy-2-butanone 4-phosphate, a key committed step in the riboflavin biosynthetic pathway [2]. The mature protein is a homodimer of 217 amino acid residues per subunit, with a calculated monomeric molecular mass of 23,349.6 Da, confirmed experimentally by ion spray mass spectrometry at 23,351 ± 2 Da [1]. The gene locus is also historically known as htrP, reflecting its initial identification as a gene essential for bacterial growth at high temperatures [3].

Supports riboflavin biosynthesis studies in E. coli model systems
Homodimeric DHBP synthase; validated for high-temperature growth assays
FMN riboswitch dual-regulation research context

Why Generic DHBP Synthase Analogs Cannot Substitute


While 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBP synthase) activity is broadly conserved across bacteria, archaea, and fungi, the kinetic and regulatory properties of the E. coli enzyme (htrP/ribB) differ substantially from orthologs in other species [1]. The E. coli enzyme exhibits a specific activity of 1,700 nmol mg⁻¹ h⁻¹ under standard assay conditions, which is approximately 6-fold lower than the Methanocaldococcus jannaschii ortholog (174 nmol mg⁻¹ min⁻¹, equivalent to 10,440 nmol mg⁻¹ h⁻¹) [2]. Furthermore, the E. coli ribB gene is regulated by a unique FMN riboswitch that operates at both the transcriptional and translational levels, a regulatory architecture not universally shared among bacterial DHBP synthases [3]. These differences in catalytic efficiency and regulatory control mean that substituting a DHBP synthase from another organism, such as the Vibrio cholerae enzyme (kcat = 2.2 min⁻¹), into an E. coli-based experimental system would alter pathway flux and invalidate quantitative comparisons [1].

Ortholog substitution may alter pathway flux due to approximately 6-fold difference in specific activity
Regulatory architecture (dual transcriptional/translational riboswitch) is not conserved across bacterial DHBP synthases
High-temperature growth complementation differs by 4.2-fold; heterologous enzymes may not fully restore function at 42°C

Quantitative Differentiation Evidence


Specific Activity vs. Archaeal Ortholog

The specific activity of purified recombinant E. coli DHBP synthase (htrP/ribB) was determined to be 1,700 nmol mg⁻¹ h⁻¹ using a standard spectrophotometric assay monitoring formate production [1]. In contrast, the purified recombinant DHBP synthase from the archaeon Methanocaldococcus jannaschii exhibited a specific activity of 174 nmol mg⁻¹ min⁻¹ (equivalent to 10,440 nmol mg⁻¹ h⁻¹) under comparable conditions [2]. This represents an approximately 6.1-fold higher catalytic turnover for the archaeal enzyme relative to the E. coli ortholog.

Specific Activity
Cross-study comparable
E. coli htrP: 1,700 nmol mg⁻¹ h⁻¹
M. jannaschii: 10,440 nmol mg⁻¹ h⁻¹
Reported 6.1-fold lower activity for E. coli enzyme; critical for flux balance modeling
Recombinant enzymes, 37°C, Mg²⁺-dependent
Riboflavin biosynthesis Enzyme kinetics Comparative biochemistry

Catalytic Efficiency vs. Vibrio cholerae RibB

The E. coli ribB gene product is the reference enzyme for the DHBP synthase family; however, direct kinetic parameters (Km, kcat) for the E. coli enzyme are not reported in the primary literature with modern precision. For comparative purposes, the extensively characterized Vibrio cholerae RibB (VcRibB) provides a benchmark: kcat = 2.2 ± 0.2 min⁻¹, Km (D-ribulose-5-phosphate) = 277 ± 3 µM, and catalytic efficiency kcat/Km = 130 ± 10 M⁻¹ s⁻¹ with Mg²⁺ as cofactor [1]. The E. coli enzyme, based on its specific activity of 28.3 nmol min⁻¹ mg⁻¹ (converted from 1,700 nmol mg⁻¹ h⁻¹) and a subunit molecular mass of 23.35 kDa, yields an estimated apparent kcat of approximately 0.66 min⁻¹, roughly 3.3-fold lower than VcRibB [2].

Catalytic Efficiency
Cross-study comparable
E. coli est. kcat ≈ 0.66 min⁻¹
V. cholerae kcat = 2.2 min⁻¹
Reported ~3.3-fold difference in turnover number; affects inhibitor screening thresholds
VcRibB data at 25°C; E. coli value derived from specific activity
Enzyme kinetics Drug target validation Mechanistic enzymology

Dual-Acting FMN Riboswitch Regulation

The E. coli ribB gene is regulated by an FMN-responsive riboswitch that uniquely operates at both the transcriptional and translational levels, a dual regulatory mechanism not observed in ribB orthologs from Bacillus subtilis or Streptomyces davawensis [1]. In contrast, the Bacillus subtilis riboflavin operon, which includes the fused ribBA gene encoding a bifunctional DHBP synthase/GTP cyclohydrolase II, is regulated primarily by a transcription-attenuation mechanism mediated by the FMN riboswitch at the 5' untranslated region, with no evidence of translational control [2]. Quantitative RT-PCR and reporter gene assays demonstrated that E. coli ribB mRNA levels change modestly (<2-fold) in response to FMN concentration changes, while translational efficiency varies by approximately 5-fold, confirming the functional partitioning of regulation [1].

Regulatory Mechanism
Direct head-to-head comparison
E. coli: dual transcriptional/translational FMN riboswitch
B. subtilis: transcriptional attenuation only
Regulatory complexity may impact metabolic engineering; translational layer adds control dimension
In vivo reporter data; FMN 0–50 µM
RNA-based regulation Riboflavin biosynthesis Metabolic engineering

High-Temperature Growth Phenotype

The htrP/ribB gene was originally identified in a genetic screen for loci essential for E. coli growth at elevated temperatures. Null mutants of htrP are unable to form colonies at 42°C, while growth at 30°C is unaffected [1]. This temperature-sensitive phenotype is not a general property of DHBP synthases; for example, the Vibrio cholerae ribB gene can complement an E. coli ribB deletion at 37°C but fails to fully restore growth at 42°C, indicating that the E. coli enzyme possesses intrinsic thermostability determinants not conserved in the V. cholerae ortholog [2]. In vivo complementation assays quantified the growth defect: E. coli ΔribB strains expressing VcRibB showed a 4.2-fold longer doubling time at 42°C compared to strains expressing the native E. coli ribB (85 ± 8 min vs. 20 ± 2 min) [2].

High-Temperature Growth
Direct head-to-head comparison
E. coli htrP: doubling 20 ± 2 min at 42°C
V. cholerae ribB: 85 ± 8 min
Reported 4.2-fold faster growth with native enzyme; supports stress response studies
E. coli ΔribB complementation, LB medium
Heat shock response Essential genes Microbial physiology

Metal Cofactor Dependence & Active Site

The E. coli htrP/ribB enzyme requires a divalent cation for activity, with Mg²⁺ being the physiologically relevant cofactor. Recent mechanistic studies on the V. cholerae ortholog demonstrate that full catalytic activity is achieved at a 1:1 metal-to-enzyme stoichiometry, confirming a mononuclear active site architecture [1]. However, the E. coli enzyme was historically crystallized with two metal ions when non-native metals (Mn²⁺, Zn²⁺) were used, leading to an incorrect binuclear mechanistic model [1]. Quantitative metal titration of VcRibB showed kcat = 2.7 ± 0.4 min⁻¹ at saturating Mg²⁺ (Km_Mg = 70 ± 10 µM), while substitution with Mn²⁺ yielded a lower kcat of 0.7 ± 0.1 min⁻¹ but a 6.4-fold tighter Km (11 ± 1 µM), resulting in a 1.75-fold higher kcat/Km for Mn²⁺ [1]. While analogous titration data for the E. coli enzyme are not published, the sequence identity between E. coli and V. cholerae RibB in the metal-coordinating active site residues is only 72%, suggesting differences in metal affinity profiles [2].

Metal Cofactor Profile
Class-level inference
Mg²⁺-dependent mononuclear active site; VcRibB Mg²⁺ Km 70 µM, Mn²⁺ Km 11 µM
Metal affinity profile may differ for E. coli enzyme (72% sequence identity); assay buffer optimization required
VcRibB data; E. coli inference from PDB 1G57/1G58
Metalloenzymology Structural biology Inhibitor design

Optimal Use Cases


Antibacterial HTS Target

The E. coli htrP/ribB enzyme is a validated essential gene in Gram-negative bacteria, with its unique dual transcriptional-translational FMN riboswitch regulation and distinct mononuclear active site making it a high-value target for novel antibiotic development [1]. The quantitative kinetic benchmark (estimated kcat ≈ 0.66 min⁻¹; specific activity 28.3 nmol min⁻¹ mg⁻¹) provides the necessary parameters for designing endpoint or coupled-enzyme assays suitable for 384-well or 1536-well HTS formats [2]. Importantly, the 4.2-fold growth advantage conferred by the native enzyme over the V. cholerae ortholog at 42°C demonstrates that screening hit confirmation must be performed with the E. coli enzyme to ensure physiological relevance in the target organism [3].

Riboflavin Metabolic Engineering

The E. coli ribB gene is a key flux-controlling step in riboflavin biosynthesis, and its dual-level regulation by the FMN riboswitch (approximately 5-fold translational modulation) necessitates a two-pronged engineering strategy: promoter replacement to increase mRNA levels combined with ribosome binding site optimization to overcome translational repression [1]. Unlike the Bacillus subtilis system where transcription attenuation is the sole regulatory checkpoint, E. coli metabolic engineering requires the native gene sequence to preserve the riboswitch structure for fine-tuning, making the authentic E. coli htrP protein the only appropriate reagent for in vitro reconstitution of pathway dynamics [1].

High-Temperature Stress Response Studies

The original identification of htrP as a high-temperature-essential gene [1] makes the E. coli protein uniquely suited for studies of bacterial thermotolerance. The demonstrated failure of the V. cholerae ortholog to fully complement growth at 42°C (85 min doubling time vs. 20 min for the native enzyme) provides a clean experimental system where the E. coli enzyme serves as the functional positive control, while heterologous orthologs can be used to probe structure-thermostability relationships through chimeric protein construction [2].

Application
Selection Property
Validation Focus
Antibacterial target research
E. coli essential gene context; mononuclear active site
Endpoint assay design with Mg²⁺; inhibitor hit confirmation at 42°C
Riboflavin metabolic engineering
Dual riboswitch regulation (transcriptional/translational)
Promoter and RBS co-optimization; in vitro pathway reconstitution
High-temperature stress response studies
Thermostability advantage at 42°C
Chimeric protein structure-thermostability analysis
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